molecular formula C17H23N3O2 B2712329 (E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide CAS No. 2411323-72-1

(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide

Cat. No. B2712329
CAS RN: 2411323-72-1
M. Wt: 301.39
InChI Key: LZVQEJASTNAMGZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide, also known as DMABN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DMABN is a selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide acts as a selective inhibitor of GSK-3β, which is a serine/threonine kinase that regulates various cellular processes. GSK-3β is involved in the regulation of the Wnt/β-catenin signaling pathway, which plays a crucial role in the development and progression of cancer. This compound inhibits the activity of GSK-3β by binding to its ATP-binding site, thereby preventing the phosphorylation of its downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide has several advantages for lab experiments, including its high selectivity for GSK-3β, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential for combination therapy. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on (E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide. First, further studies are needed to investigate the potential applications of this compound in combination therapy with chemotherapy and radiation therapy. Second, studies are needed to investigate the potential applications of this compound in other types of cancer, including lung and prostate cancer. Third, studies are needed to investigate the potential applications of this compound in other diseases, including Alzheimer's disease and bipolar disorder. Finally, studies are needed to investigate the potential side effects of this compound and to develop strategies to minimize its toxicity.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide can be synthesized using a multi-step process that involves the reaction of 5-hydroxy-1-methylindole-3-acetic acid with dimethylamine, followed by the coupling of the resulting product with 2-bromoethyl but-2-enoate. The final product is obtained through the reduction of the resulting intermediate using sodium borohydride.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide has been extensively studied for its potential applications in cancer research. GSK-3β has been shown to be overexpressed in various types of cancer, including breast, colon, and pancreatic cancer. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-19(2)10-4-5-17(22)18-9-8-13-12-20(3)16-7-6-14(21)11-15(13)16/h4-7,11-12,21H,8-10H2,1-3H3,(H,18,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVQEJASTNAMGZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)O)CCNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=C1C=CC(=C2)O)CCNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.